N-(2-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide
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Overview
Description
N-(2-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide group. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide typically involves the reaction of 4-methoxyphenylacetic acid with aniline derivatives under specific conditions. The reaction is often catalyzed by agents such as sodium borohydride or lithium aluminum hydride, which facilitate the reduction of the intermediate compounds to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process ensures high yield and purity of the compound, which is essential for its application in various fields. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions involving agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide
- N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide
Uniqueness
N-(2-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is unique due to its specific structural features, such as the methoxy group and acetamide linkage, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-14-9-11-15(24-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHYXRMOXHTMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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